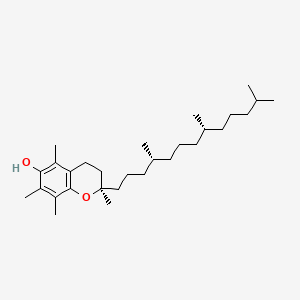
LUTETIUM TELLURIDE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lutetium Telluride is a chemical compound with the formula Lu₂Te₃. It is a crystalline solid or powder that is generally available in various forms such as ingots, lumps, powders, and sputtering targets . This compound is part of the rare earth tellurides and is known for its unique properties and applications in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Lutetium Telluride can be synthesized through various methods. One common approach involves the direct reaction of lutetium and tellurium elements at high temperatures. The reaction typically occurs in a vacuum or inert atmosphere to prevent oxidation:
2Lu+3Te→Lu2Te3
Industrial Production Methods
Industrial production of this compound often involves high-temperature solid-state reactions. The elements are mixed in stoichiometric ratios and heated in a controlled environment to produce the desired compound. The resulting product is then purified and processed into different forms depending on the application requirements .
Analyse Des Réactions Chimiques
Types of Reactions
Lutetium Telluride undergoes various chemical reactions, including:
Oxidation: Exposure to oxygen can lead to the formation of oxides.
Reduction: Can be reduced back to elemental lutetium and tellurium under specific conditions.
Substitution: Reacts with halogens to form lutetium halides and tellurium halides.
Common Reagents and Conditions
Oxidation: Typically occurs in the presence of oxygen or air at elevated temperatures.
Reduction: Requires reducing agents such as hydrogen gas or carbon monoxide.
Substitution: Halogen gases like chlorine or bromine are used under controlled conditions.
Major Products Formed
Oxidation: Lutetium oxide (Lu₂O₃) and tellurium dioxide (TeO₂).
Reduction: Elemental lutetium and tellurium.
Substitution: Lutetium halides (e.g., LuCl₃) and tellurium halides (e.g., TeCl₄).
Applications De Recherche Scientifique
Lutetium Telluride has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other rare earth tellurides and as a material for studying solid-state reactions.
Biology: Investigated for potential use in biomedical imaging and as a contrast agent due to its unique electronic properties.
Medicine: Explored for use in targeted radiotherapy, particularly in the treatment of certain types of cancer.
Industry: Utilized in the production of semiconductors, thermoelectric materials, and other advanced electronic devices
Mécanisme D'action
The mechanism of action of Lutetium Telluride in various applications is primarily based on its electronic and structural properties. In biomedical applications, it can act as a contrast agent by interacting with specific molecular targets, enhancing imaging techniques. In electronic applications, its unique band structure and conductivity properties make it suitable for use in semiconductors and thermoelectric devices .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Samarium Telluride (SmTe)
- Yttrium Telluride (YTe)
- Praseodymium Telluride (PrTe)
- Lanthanum Telluride (LaTe)
- Neodymium Telluride (NdTe)
Uniqueness
Lutetium Telluride stands out due to its higher density and stability compared to other rare earth tellurides. Its unique electronic properties make it particularly valuable in advanced electronic and thermoelectric applications .
Propriétés
Numéro CAS |
12163-22-3 |
|---|---|
Formule moléculaire |
Lu2Te3 |
Poids moléculaire |
732.73 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![(1S,2R,3R,4S,5S,6S,8S,9S,10R,13R,16S,17R)-11-ethyl-6,16-dimethoxy-13-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,8-diol](/img/structure/B1143422.png)
